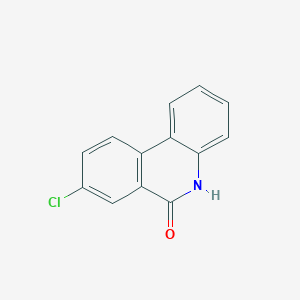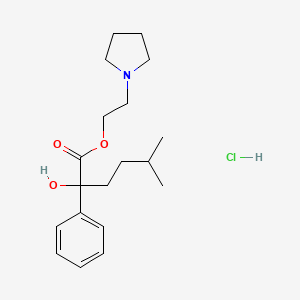![molecular formula C8H5ClN4S B14004778 4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 16754-88-4](/img/structure/B14004778.png)
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile, 4-chloro-6-(methylthio)- is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and a methylthio group at the 6-position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, 4-chloro-6-(methylthio)- typically involves multi-step organic reactions. Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing pyrrolo[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts and reagents are employed to achieve high efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile, 4-chloro-6-(methylthio)- undergoes various types of chemical reactions, including:
Substitution Reactions: Nucleophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for chlorination, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of specific solvents to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrrolo[2,3-d]pyrimidine derivatives .
Applications De Recherche Scientifique
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile, 4-chloro-6-(methylthio)- has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy and treatments for inflammatory skin disorders.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a precursor for synthesizing bioactive compounds.
Biological Research: It has been studied for its potential cytotoxic effects against various cancer cell lines, showing promising results in vitro.
Mécanisme D'action
The mechanism of action of 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, 4-chloro-6-(methylthio)- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a kinase inhibitor, targeting enzymes involved in cell signaling pathways that regulate cell growth and survival . The compound’s unique structure allows it to bind effectively to these targets, inhibiting their activity and leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
What sets 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, 4-chloro-6-(methylthio)- apart is its specific substitution pattern, which imparts unique chemical properties and biological activities. The presence of the chlorine atom and the methylthio group at specific positions on the pyrimidine ring enhances its reactivity and potential as a therapeutic agent .
Propriétés
Numéro CAS |
16754-88-4 |
|---|---|
Formule moléculaire |
C8H5ClN4S |
Poids moléculaire |
224.67 g/mol |
Nom IUPAC |
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H5ClN4S/c1-14-8-4(2-10)5-6(9)11-3-12-7(5)13-8/h3H,1H3,(H,11,12,13) |
Clé InChI |
RQXPGVIRZVIGFD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C2=C(N1)N=CN=C2Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


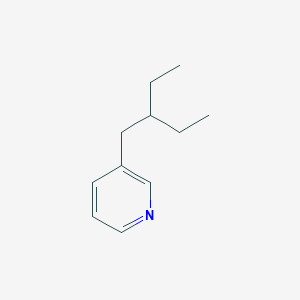
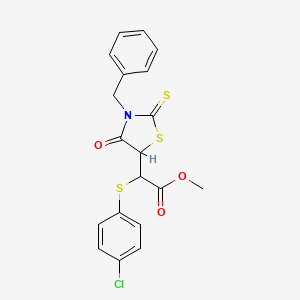
![2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B14004715.png)
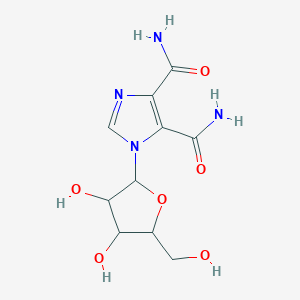
![3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid](/img/structure/B14004717.png)
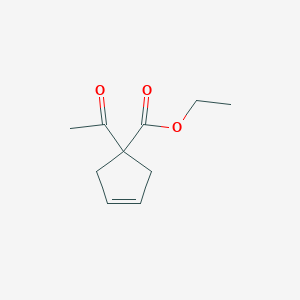
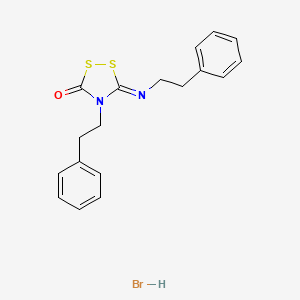
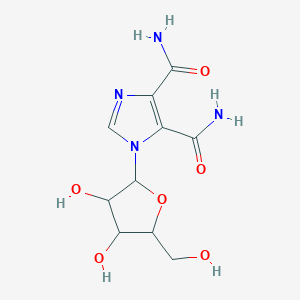
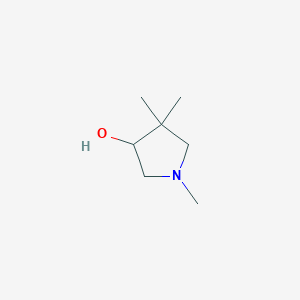
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B14004741.png)
